molecular formula C24H21N3O5S B2878277 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 864939-55-9

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

Cat. No. B2878277
M. Wt: 463.51
InChI Key: NIUYTJFHVWIOTB-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide, also known as BISEB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Inhibitory Activity and Molecular Structure

Compounds structurally related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide have been synthesized and evaluated for their inhibitory activities against carbonic anhydrase isoforms. For instance, a series of aromatic sulfonamide inhibitors, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and its derivatives, showed nanomolar half-maximal inhibitory concentrations (IC50) against carbonic anhydrase isoenzymes hCA I, II, IV, and XII. These compounds exhibited different activities for the isoenzymes studied, highlighting the potential for designing targeted inhibitors for therapeutic applications (Supuran et al., 2013).

Polymorphism and Crystal Structure

Research on polymorphs and salts of compounds with a similar backbone to 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide, such as 4-nitro-N-(quinolin-8-yl)benzamide, has revealed differences in packing patterns, hydrogen bonding, and molecular arrangements. These findings are crucial for understanding the physicochemical properties of these compounds, which can influence their solubility, stability, and bioavailability (Khakhlary & Baruah, 2014).

Synthesis and Biological Activity

Another area of research involves the synthesis and biological activity evaluation of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide derivatives. These compounds have shown promising antibacterial activities, indicating their potential as antimicrobial agents. Such research underscores the importance of structural modifications in enhancing the biological efficacy of pharmaceutical compounds (Patel & Dhameliya, 2010).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-2-27(15-16-6-4-3-5-7-16)33(31,32)19-11-8-17(9-12-19)22(28)25-18-10-13-20-21(14-18)24(30)26-23(20)29/h3-14H,2,15H2,1H3,(H,25,28)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUYTJFHVWIOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

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